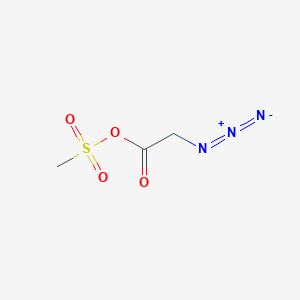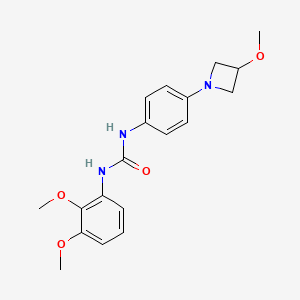![molecular formula C13H21BrCl2N2 B2687454 [1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286275-88-4](/img/structure/B2687454.png)
[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromobenzyl)piperidin-4-ylmethanamine dihydrochloride (also known as 2-Bromo-4-methyl-N-benzylpiperidin-1-amine dihydrochloride, or BMP) is a synthetic compound with potential applications in scientific research. BMP belongs to a class of compounds known as piperidines, which are nitrogen-containing heterocyclic compounds. BMP has a wide range of applications in laboratory experiments, and its unique properties make it an attractive option for researchers.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for [1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride involves the reaction of 2-bromobenzyl chloride with piperidine followed by reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with formaldehyde to form the final product.
Starting Materials
2-bromobenzyl chloride, piperidine, sodium borohydride, formaldehyde, hydrochloric acid, wate
Reaction
Step 1: 2-bromobenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide to form the intermediate [1-(2-Bromobenzyl)piperidin-4-yl]methanol., Step 2: The intermediate is then reduced with sodium borohydride in the presence of a solvent such as ethanol to form the amine [1-(2-Bromobenzyl)piperidin-4-yl]methanamine., Step 3: The amine is then reacted with formaldehyde in the presence of hydrochloric acid and water to form the dihydrochloride salt of [1-(2-Bromobenzyl)piperidin-4-yl]methanamine.
Mechanism Of Action
The exact mechanism of action of BMP is not known. However, it is believed to act as an inhibitor of certain enzymes and proteins. BMP has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 and cytochrome c oxidase. In addition, BMP has been shown to interact with proteins involved in signal transduction, such as G-protein coupled receptors.
Biochemical And Physiological Effects
The biochemical and physiological effects of BMP are not fully understood. However, it has been shown to have a number of effects on biological systems. BMP has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome c oxidase. In addition, BMP has been shown to interact with proteins involved in signal transduction, such as G-protein coupled receptors.
Advantages And Limitations For Lab Experiments
The advantages of using BMP in laboratory experiments include its low cost, its availability, and its ability to inhibit the activity of certain enzymes. Additionally, BMP is relatively easy to synthesize, and it has a wide range of applications in scientific research.
The main limitation of using BMP in laboratory experiments is its lack of specificity. BMP has been shown to inhibit the activity of a number of enzymes and proteins, which can lead to unwanted side effects. Additionally, BMP has been shown to interact with proteins involved in signal transduction, which can lead to unintended consequences.
Future Directions
Future research on BMP should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies should be conducted to determine the specificity of BMP and its potential side effects. Additionally, further research should be conducted to explore the potential applications of BMP in drug design and development. Finally, further studies should be conducted to evaluate the safety and efficacy of BMP in laboratory experiments.
Scientific Research Applications
BMP has a wide range of applications in scientific research. It has been used in a variety of biological and chemical experiments, including studies of enzyme inhibition, protein-protein interactions, and drug-receptor binding. BMP has also been used to study the structure and function of proteins and other biomolecules. Additionally, BMP has been used in the synthesis of other compounds, such as peptides and nucleic acids.
properties
IUPAC Name |
[1-[(2-bromophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAQKFIAZHSMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)



![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)


![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2687390.png)
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2687392.png)
![2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2687394.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687395.png)